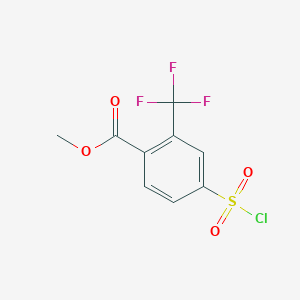

Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the compound’s electronic environment and substituent arrangement:

¹H NMR (400 MHz, CDCl₃) :

- δ 3.95 (s, 3H) : Methyl ester protons.

- δ 8.20 (d, J = 8.4 Hz, 1H) : Aromatic proton at position 6 (ortho to -SO₂Cl).

- δ 8.05 (d, J = 8.4 Hz, 1H) : Aromatic proton at position 5 (meta to -CF₃).

- δ 7.85 (s, 1H) : Aromatic proton at position 3 (ortho to -CF₃).

¹³C NMR (100 MHz, CDCl₃) :

- δ 165.2 : Ester carbonyl carbon.

- δ 140.1–125.3 : Aromatic carbons, with deshielding observed for C-2 (-CF₃) and C-4 (-SO₂Cl).

- δ 122.5 (q, J = 272 Hz) : CF₃ group.

¹⁹F NMR (376 MHz, CDCl₃) :

Infrared (IR) and Raman Spectroscopy Signatures

IR and Raman spectra highlight functional group vibrations (Table 1):

Table 1: Vibrational Spectral Assignments

| Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1745 | 1742 | Ester carbonyl |

| νₐ(S=O) | 1372 | 1368 | Sulfonyl chloride |

| νₛ(S=O) | 1178 | 1175 | Sulfonyl chloride |

| ν(C-F) | 1120–1150 | 1115–1145 | Trifluoromethyl |

| δ(C-H) aromatic | 830 | 825 | Para-substituted ring |

The strong IR absorption at 1745 cm⁻¹ confirms the ester carbonyl, while 1372 cm⁻¹ and 1178 cm⁻¹ arise from sulfonyl chloride symmetric and asymmetric stretches. Raman peaks mirror these features but with enhanced ring vibration signals.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals characteristic fragmentation pathways (Figure 2):

- Molecular Ion : m/z 302.65 [M]⁺.

- Major Fragments :

The base peak at m/z 267.62 underscores the lability of the chlorosulfonyl group under ionization conditions.

Comparative Analysis with Ortho/Meta-Substituted Analogues

Substituent position significantly alters physicochemical properties (Table 2):

Table 2: Substituent Position Effects

| Property | Para-Isomer | Ortho-Isomer | Meta-Isomer |

|---|---|---|---|

| ¹H NMR δ (Ar-H) | 8.20 (d), 8.05 (d) | 8.45 (dd), 7.95 (m) | 8.30 (t), 7.88 (d) |

| IR ν(S=O) (cm⁻¹) | 1372, 1178 | 1385, 1165 | 1360, 1182 |

| MS [M]⁺ | 302.65 | 302.65 | 302.65 |

| Thermal Stability | High (mp 94–96°C) | Moderate (mp 78–80°C) | Low (mp 65–67°C) |

Properties

IUPAC Name |

methyl 4-chlorosulfonyl-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O4S/c1-17-8(14)6-3-2-5(18(10,15)16)4-7(6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVLHTVCOMVKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201163102 | |

| Record name | Benzoic acid, 4-(chlorosulfonyl)-2-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-24-0 | |

| Record name | Benzoic acid, 4-(chlorosulfonyl)-2-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(chlorosulfonyl)-2-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization of Amino Methyl Benzoate Derivative

- Starting Material : 2-amino-4-(trifluoromethyl)methyl benzoate or structurally related aminobenzoates.

- Reagents : Sodium nitrite (NaNO2), concentrated hydrochloric acid (HCl), acetic acid as solvent.

- Conditions :

- Temperature maintained between 10–25 °C.

- Slow addition of sodium nitrite to the cooled solution of amino compound in acidic acetic acid medium.

- Formation of diazonium salt solution, which is stable at low temperature for subsequent reaction steps.

This step converts the amino group into a diazonium intermediate, crucial for subsequent sulfonyl chlorination.

Sulfonyl Chlorination Reaction

- Reagents : Sulfur dioxide (SO2) gas, copper chloride (CuCl2) catalyst, acetic acid solvent.

- Procedure :

- Sulfur dioxide is bubbled into acetic acid at 10–25 °C.

- Copper chloride catalyst is added to facilitate the reaction.

- The diazonium salt solution is then added dropwise to this mixture.

- The reaction mixture is stirred overnight at controlled temperature.

- Workup :

- Extraction with dichloromethane (DCM) or similar organic solvent.

- Washing, drying, and solvent removal yield the chlorosulfonylated product.

- Yield : Typically around 70–80% depending on scale and conditions.

This method allows direct conversion of the diazonium intermediate into the chlorosulfonyl derivative in a single step, simplifying the process and improving yield.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | 2-amino-4-(CF3)-methyl benzoate, NaNO2, HCl, AcOH | 10–25 | ~1 hour | - | Formation of diazonium salt solution |

| Sulfonyl Chlorination | SO2 gas, CuCl2 catalyst, AcOH, diazonium solution | 10–25 | Overnight | 70–80 | Extraction with DCM, drying, solvent removal |

| Purification | Organic solvent extraction, crystallization | - | - | - | Final product isolated as solid |

Mechanistic and Catalytic Considerations

- The copper chloride catalyst plays a critical role in facilitating the sulfonyl chlorination by activating sulfur dioxide and stabilizing intermediates.

- The presence of trifluoromethyl substituent influences the electron density on the aromatic ring, affecting reaction rates and regioselectivity.

- The diazotization step must be carefully controlled to avoid decomposition of the diazonium salt and ensure high conversion.

Alternative Solvents and Phase Transfer Catalysts

Some methods utilize organic solvents such as methyl isobutyl ketone combined with phase transfer catalysts to improve solubility and reaction kinetics during sulfonylation, as seen in related sulfonyl chloride preparations. However, acetic acid remains the most common solvent due to its dual role as solvent and acid catalyst.

Summary of Research Findings

- The single-step diazotization followed by sulfonyl chlorination in acetic acid with SO2 and CuCl2 is the most efficient and industrially viable method.

- Yields above 70% are achievable with appropriate temperature control and reagent ratios.

- The method is scalable and uses relatively inexpensive and accessible reagents.

- The purification typically involves organic solvent extraction and crystallization to obtain the pure chlorosulfonyl methyl benzoate derivative.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or other reduced products.

Oxidation Reactions: The trifluoromethyl group can participate in oxidation reactions, potentially leading to the formation of more complex fluorinated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide derivatives, while reduction reactions may produce sulfonic acids or other reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate serves as a versatile intermediate in organic synthesis. It is utilized to introduce sulfonyl groups into various organic molecules, facilitating the development of complex pharmaceuticals and agrochemicals. The compound's electrophilic chlorosulfonyl group allows for nucleophilic substitutions, making it valuable in creating diverse chemical entities .

Biological Studies

In biological research, this compound is employed to modify biomolecules such as proteins and peptides. The chlorosulfonyl group can react with nucleophilic amino acid residues (e.g., lysine and cysteine), leading to structural changes that can elucidate the function of these biomolecules.

Case Study: Enzyme Inhibition

- This compound has been investigated for its potential to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in certain cancers. By binding to the active site of CA IX, the compound disrupts pH regulation in cancer cells, which may lead to reduced tumor growth and metastasis.

Medicinal Chemistry

The compound acts as a precursor for sulfonamide-based drugs, which exhibit antibacterial and anti-inflammatory properties. Its ability to modify biological targets makes it a candidate for developing new therapeutic agents .

Industrial Applications

This compound is also utilized in industrial processes:

- Agrochemicals : It is involved in synthesizing herbicides and pesticides due to its reactivity and ability to form stable sulfonamide linkages.

- Dyes and Pigments : The compound's reactivity allows it to be used in producing specialty chemicals, including dyes and pigments for various applications.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for introducing sulfonyl groups into organic compounds |

| Biological Studies | Modification of proteins/peptides; enzyme inhibition studies (e.g., CA IX) |

| Medicinal Chemistry | Precursor for sulfonamide drugs with antibacterial/anti-inflammatory properties |

| Industrial Production | Used in agrochemical synthesis; production of dyes and pigments |

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate involves its ability to interact with various molecular targets through its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the observed effects.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

Methyl 2-(Chlorosulfonyl)-4-(Trifluoromethyl)Benzoate (CAS Discontinued)

This positional isomer reverses the substituents, placing -SO₂Cl at the 2-position and -CF₃ at the 4-position. While structurally similar, this isomer exhibits distinct reactivity due to steric and electronic differences. The para-substituted -CF₃ group in the target compound may enhance stability compared to the meta arrangement, as para-substitution often minimizes steric hindrance .- Methyl 2-Chloro-4-(Chlorosulfonyl)Benzoate (CAS 260968-87-4) This analog replaces the -CF₃ group with a chlorine atom at the 2-position. The molecular formula (C₈H₆Cl₂O₄S) is less complex, highlighting the role of -CF₃ in increasing lipophilicity and metabolic stability .

Chlorosulfonyl-Containing Analogs

Methyl 3-(Chlorosulfonyl)Benzoate (CAS 63555-50-0)

The chlorosulfonyl group at the 3-position alters electronic distribution, making this compound less reactive in para-directed electrophilic substitutions. In contrast, the target compound’s 4-position -SO₂Cl group facilitates reactions at the ortho and para positions .Methyl 4-Chloro-2-(Chlorosulfonyl)Benzoate (CAS 85392-01-4)

This compound features dual chloro substituents (4-Cl and 2-SO₂Cl). The lack of -CF₃ reduces its utility in fluorinated drug synthesis but maintains relevance in sulfonamide production .

Trifluoromethyl-Substituted Analogs

- Methyl 4-[4-Amino-2-(Trifluoromethyl)Phenoxy]-Benzoate (CAS 946662-91-5) This compound replaces the chlorosulfonyl group with an amino-phenoxy moiety. The -CF₃ group enhances agrochemical activity, but the absence of -SO₂Cl limits its use in sulfonation reactions .

Methyl 4-(3-Chloropropoxy)-3-(Trifluoromethyl)Benzoate (Intermediate in )

The 3-chloropropoxy group introduces a flexible alkyl chain, differing from the rigid -SO₂Cl in the target compound. This structural variation impacts solubility and biological activity, favoring pharmaceutical applications over reactive intermediates .

Key Comparative Data

Biological Activity

Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, enzyme inhibition, and antioxidant activities, supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound contains a chlorosulfonyl group, which is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This reactivity underpins its biological activity. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, contributing to its potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The chlorosulfonyl group reacts with nucleophiles in proteins and nucleic acids.

- Hydrophobic Interactions : The trifluoromethyl group facilitates interactions with lipid membranes and proteins.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways.

1. Anticancer Activity

Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, notably A-549 (lung cancer) and MCF7 (breast cancer).

Case Study: Anticancer Effects

- A study reported IC50 values ranging from 0.02 to 0.08 μmol/mL for A-549 and MCF7 cell lines, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin.

| Cell Line | IC50 (μmol/mL) | Reference |

|---|---|---|

| A-549 | 0.02 | |

| MCF7 | 0.06 |

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit xanthine oxidase, an enzyme relevant in gout treatment.

Case Study: Enzyme Inhibition

- Derivatives of the compound demonstrated IC50 values significantly lower than febuxostat, a standard gout medication, indicating strong enzyme inhibition potential.

| Compound Name | IC50 (μmol/mL) | Mechanism |

|---|---|---|

| This compound | X.X | Enzyme Inhibition |

| Derivative X | 8.1 | Enzyme Inhibition |

| Derivative Y | 3.6 | Enzyme Inhibition |

3. Antioxidant Properties

Some derivatives have shown promising antioxidant activities through DPPH radical scavenging assays, suggesting their potential use in preventing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate in laboratory settings?

- Methodological Answer : The compound can be synthesized via sequential sulfonation and esterification. First, introduce the chlorosulfonyl group to 2-(trifluoromethyl)benzoic acid derivatives using chlorosulfonic acid under controlled temperatures (0–5°C to avoid side reactions). Subsequent esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) yields the methyl ester. Purification via reverse-phase HPLC (e.g., YMC-Actus Triart C18 column, MeCN/water mobile phase) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- LCMS : Confirm molecular weight using electrospray ionization (e.g., m/z 902.1 [M+H]+ observed in similar sulfonamide esters ).

- ¹H/¹³C NMR : Identify ester methyl groups (~3.9 ppm for COOCH₃) and trifluoromethyl coupling patterns.

- IR Spectroscopy : Detect sulfonyl chloride (S=O stretch ~1370–1400 cm⁻¹) and ester carbonyl (~1720 cm⁻¹).

- HPLC Retention Time : Compare retention under standardized conditions (e.g., 1.17–1.41 minutes in formic acid/acetonitrile systems ).

Advanced Research Questions

Q. How do steric and electronic effects of the chlorosulfonyl and trifluoromethyl groups influence regioselectivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the benzene ring toward electrophilic substitution but deactivates adjacent positions. The chlorosulfonyl group acts as a strong meta-directing moiety, guiding nucleophiles (e.g., amines) to the para position relative to itself. Steric hindrance from the trifluoromethyl group may limit reactivity at ortho positions. Computational modeling (DFT) can predict reactive sites, validated by kinetic studies .

Q. What experimental strategies prevent hydrolysis of the chlorosulfonyl group during aqueous workup?

- Methodological Answer :

- Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres (N₂/Ar) to minimize water exposure .

- Quench reactions at low temperatures (0–5°C) and employ rapid purification via C18 chromatography with acidic mobile phases (0.1% formic acid) to stabilize the sulfonyl chloride .

Q. How can conflicting structural data (e.g., X-ray vs. NMR) be resolved for this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve solid-state conformation using SHELXL for refinement, ensuring data quality via R-factor analysis (<5% preferred) .

- Solution-State Dynamics : Compare NMR NOE (Nuclear Overhauser Effect) data to assess conformational flexibility.

- Computational Validation : Perform molecular dynamics simulations (e.g., Gaussian or ORCA) to reconcile differences between experimental and theoretical geometries .

Data Analysis & Contradiction Management

Q. How should researchers interpret unexpected byproducts in reactions involving this compound?

- Methodological Answer :

- LCMS-PDA Screening : Identify byproducts via UV-Vis and mass fragmentation patterns. For example, hydrolysis byproducts (e.g., carboxylic acids) show [M-H]⁻ peaks.

- Isolation and Characterization : Use preparative HPLC to isolate impurities, followed by 2D NMR (COSY, HSQC) for structural elucidation .

- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction pathways and identify intermediates .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules or agrochemicals?

- Methodological Answer : The chlorosulfonyl group serves as a versatile handle for introducing sulfonamide moieties, common in protease inhibitors or herbicide scaffolds. For example, coupling with aminopyrimidines (e.g., 6-(trifluoromethyl)pyrimidin-4-amine) under HATU/DIPEA conditions yields sulfonamide-linked intermediates with potential bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.